N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibition
- Research Context : The compound is related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are known for their inhibition of kidney-type glutaminase (GLS). GLS inhibition has therapeutic potential in certain cancers.
- Findings : Analog compounds have shown promising potency and improved drug-like properties compared to BPTES. Specific analogs demonstrated potent inhibition of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).
Anticancer Activity
- Research Context : A focus on the synthesis of novel thiadiazole derivatives and their evaluation as potential anticancer agents.
- Findings : Certain derivatives exhibited significant cytotoxic activity against cancer cell lines, with notable potency compared to known drugs like cisplatin. This highlights the potential of thiadiazole derivatives in cancer therapy (Çevik et al., 2020).
Adenosine A3 Receptor Antagonism
- Research Context : Investigation of the compound's analogs as antagonists for human adenosine A3 receptors.
- Findings : Certain analogs displayed significant binding affinity and selectivity for adenosine A3 receptors, suggesting therapeutic potential in conditions where modulation of these receptors is beneficial (Jung et al., 2004).
Antimicrobial and Antioxidant Properties
- Research Context : Exploration of thiadiazole and related derivatives for antimicrobial and antioxidant activities.
- Findings : Novel compounds showed significant activities against various bacterial and fungal strains, as well as notable antioxidant properties. This underscores the utility of these compounds in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).
Antiviral Activities
- Research Context : The evaluation of the compound's derivatives for antiviral activities.
- Findings : Some derivatives showed promising antiviral activities, particularly against tobacco mosaic virus and bacterial strains, indicating their potential in antiviral drug development (Tang et al., 2019).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-16-10-8-15(9-11-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFBYJXWGNVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.